

McN-3716: A Potent CPT1 Inhibitor with Hypoglycemic Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: McN3716

Cat. No.: B8069494

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McN-3716, also known as methyl 2-tetradecylglycidate, is a potent and orally effective inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation. By blocking this crucial step in energy metabolism, McN-3716 demonstrates significant hypoglycemic effects, particularly in conditions where fatty acids are the primary energy source. This guide provides a comparative overview of McN-3716 against other notable CPT1 inhibitors, supported by available experimental data.

Mechanism of Action and Potency

McN-3716 exerts its effects as a specific inhibitor of fatty acid oxidation. Its mechanism of action differs from other oral hypoglycemic agents like sulfonylureas and biguanides[1]. The active form of McN-3716 is its coenzyme A thioester, 2-tetradecylglycidyl-CoA (TDGA-CoA), which acts as an irreversible, active site-directed inhibitor of CPT1A[2]. This irreversible inhibition leads to a sustained reduction in the transport of long-chain fatty acids into the mitochondria, thereby forcing a metabolic shift towards glucose utilization.

Preclinical studies in fasting rats have demonstrated that McN-3716 is 15 to 20 times more potent than the sulfonylurea drug tolbutamide in lowering blood glucose levels[1]. This highlights its significant potential as a hypoglycemic agent.

Comparison with Other CPT1 Inhibitors

Several other compounds have been developed to target the CPT1 enzyme, each with distinct characteristics in terms of potency, selectivity, and clinical utility. A direct quantitative

comparison of McN-3716 with these inhibitors is challenging due to the limited publicly available data on its specific IC50 values for CPT1 isoforms. However, based on the available information, a qualitative and semi-quantitative comparison can be made.

Inhibitor	Target Isoform(s)	Potency (IC50)	Reversibility	Key Characteristics
McN-3716	Primarily CPT1A	Not explicitly reported, but highly potent in vivo	Irreversible	Orally effective hypoglycemic agent. Active form is TDGA-CoA.[1][2][3]
Etomoxir	CPT1A and CPT1B (non-selective)	5-20 nM for CPT1A	Irreversible	Potent inhibitor, but clinical development was halted due to severe hepatotoxicity.[4]
Perhexiline	CPT1 and CPT2	77 µM (rat heart CPT1), 148 µM (rat liver CPT1)	Reversible	Used clinically for angina. Has a narrow therapeutic window and potential for hepatotoxicity and neurotoxicity.[5]
ST1326 (Teglicar)	Selective for CPT1A	High selectivity for CPT1A over CPT1B	Reversible	Investigated for its potential in treating diabetes and cancer due to its favorable selectivity profile. [4]

Preclinical Efficacy of McN-3716

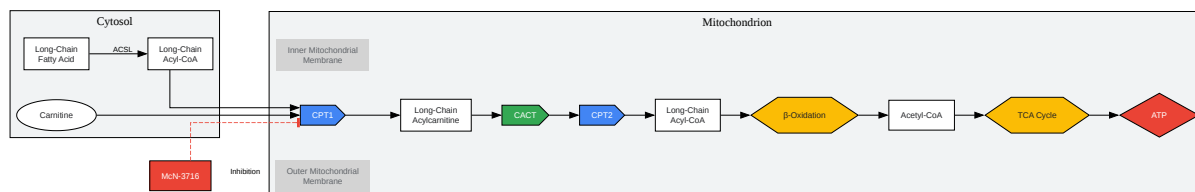
In animal models, McN-3716 has shown significant efficacy in managing conditions associated with dysregulated fatty acid metabolism.

- **Hypoglycemic Effects:** Oral administration of McN-3716 produces a dose-dependent hypoglycemic effect in rats, mice, and dogs[1]. Its glucose-lowering effect is most pronounced in states of fasting, diabetes, and high-fat diets, where fatty acid oxidation is the predominant energy pathway[1].
- **Anti-ketogenic Effects:** McN-3716 effectively reverses ketoacidosis in alloxan-diabetic rats and depancreatized dogs without adversely affecting the plasma lipid profile[1]. Studies in rats have shown that McN-3716 is a potent hypoketonemic compound, with effects observed at doses lower than those required for significant glucose lowering[3].
- **Tissue-Specific Inhibition:** In vivo studies in rats indicate that lower doses of McN-3716 primarily inhibit hepatic CPT1, leading to a reduction in plasma ketones. Higher doses are required to inhibit CPT1 in muscle and to produce a significant hypoglycemic effect[3].

Signaling Pathways and Experimental Workflows

The inhibition of CPT1 by McN-3716 initiates a cascade of metabolic shifts. The primary consequence is the reduced transport of long-chain fatty acids into the mitochondria for β -oxidation. This leads to an increased reliance on glucose for energy production.

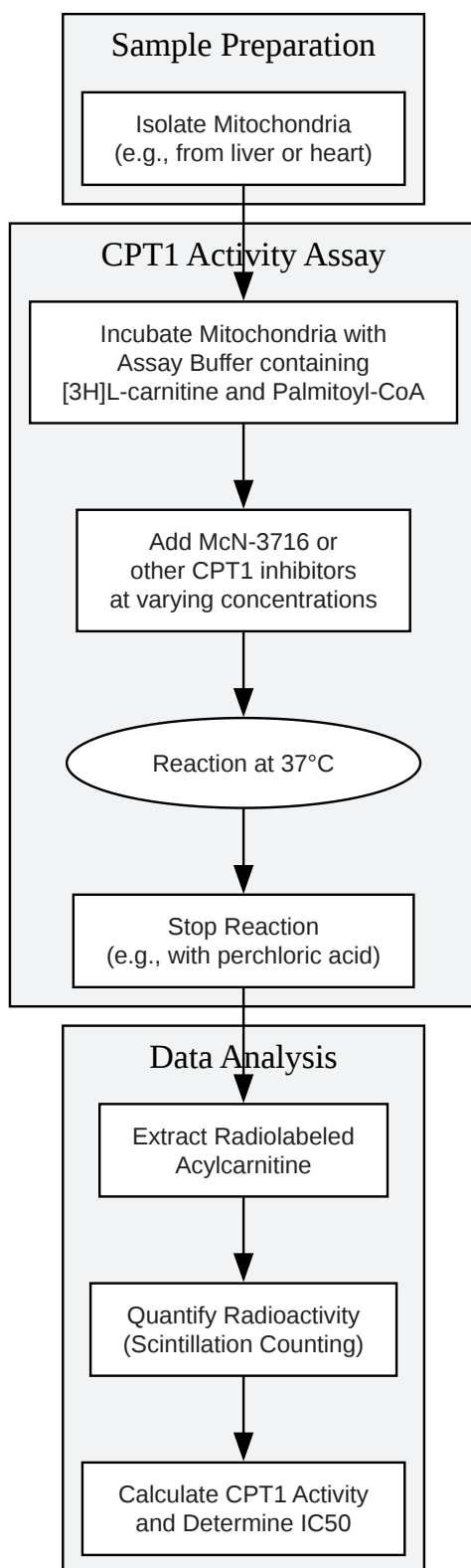
CPT1-Mediated Fatty Acid Transport and its Inhibition



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CPT1 role in fatty acid oxidation and its inhibition by McN-3716.

Experimental Workflow for Assessing CPT1 Inhibition



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- To cite this document: BenchChem. [McN-3716: A Potent CPT1 Inhibitor with Hypoglycemic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069494#does-mcn3716-have-advantages-over-other-cpt1-inhibitors]

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